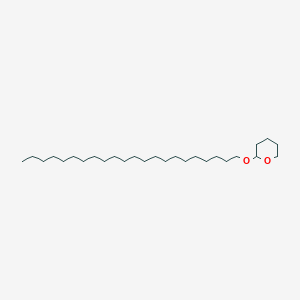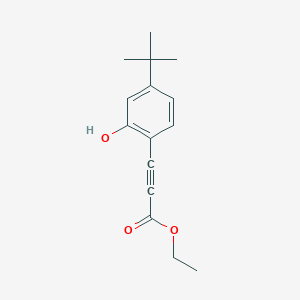
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate is an organic compound that belongs to the class of esters It features a phenolic group substituted with a tert-butyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate typically involves the esterification of 4-tert-butyl-2-hydroxyphenylprop-2-ynoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Ethyl 3-(4-tert-butylphenyl)prop-2-ynoate:
Uniqueness
Ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both the tert-butyl and hydroxyl groups on the phenolic ring. This combination enhances its stability and reactivity, making it a valuable compound for various applications in scientific research.
Properties
CAS No. |
137834-49-2 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butyl-2-hydroxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C15H18O3/c1-5-18-14(17)9-7-11-6-8-12(10-13(11)16)15(2,3)4/h6,8,10,16H,5H2,1-4H3 |
InChI Key |
WHMKHNPHMUKIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


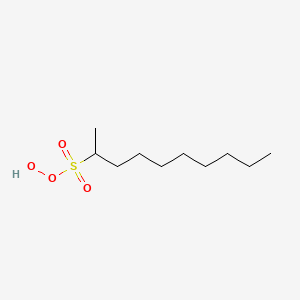
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

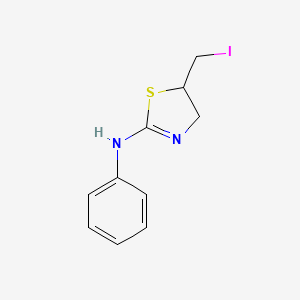

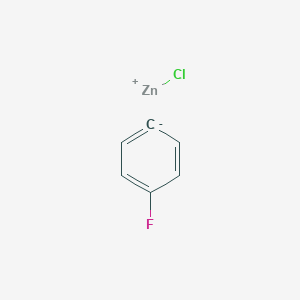

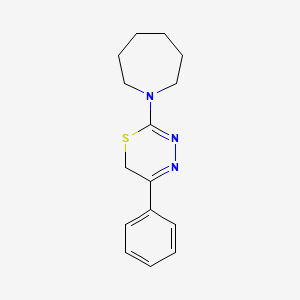
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
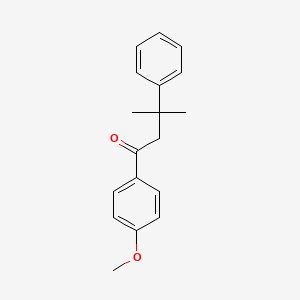
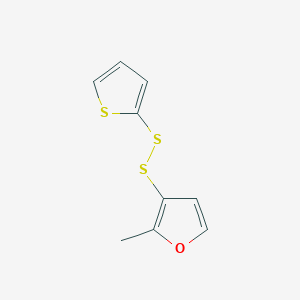
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
